5-Methyl-2-(3-thienyl)oxazole-4-carboxylic Acid
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Overview
Description
5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a methyl group at the 5-position and a thienyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The reaction typically proceeds at room temperature and involves the formation of an oxazoline intermediate, which is then oxidized to the corresponding oxazole using manganese dioxide (MnO2) as a heterogeneous reagent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of reagents and catalysts, as well as the purification processes, are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2) is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxazole derivatives, while substitution reactions can introduce different functional groups to the oxazole ring.
Scientific Research Applications
5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown antimicrobial and cytotoxic activities.
Industry: Used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, oxazole derivatives can bind to DNA and proteins, affecting their function and leading to various biological effects . The exact pathways and targets depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid is unique due to the presence of both a thienyl and an oxazole ring in its structure. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Biological Activity
5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula : C₉H₇N₁O₃S
- Molecular Weight : Approximately 209.22 g/mol
- Functional Groups : Contains an oxazole ring, a methyl group, and a thienyl substituent.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Key findings include:
- Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 0.0195 mg/mL against E. coli and similar efficacy against other bacterial strains .
- Antifungal Activity : Preliminary studies suggest antifungal properties, with activity noted against Candida albicans and other fungal pathogens. The MIC values ranged from 16.69 to 78.23 µM for various strains .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which are crucial for its potential therapeutic applications in treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, although detailed pathways remain to be fully elucidated.
This compound acts through several biochemical pathways:
- Enzyme Inhibition : It has been reported to inhibit specific enzymes associated with inflammation and microbial resistance. This interaction is vital for its antimicrobial and anti-inflammatory effects.
- Receptor Binding : The compound may bind to various biological receptors, influencing cellular signaling pathways involved in immune responses and inflammation .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated:
Bacterial Strain | MIC (mg/mL) |
---|---|
E. coli | 0.0195 |
Staphylococcus aureus | 0.0048 |
Bacillus mycoides | 0.0098 |
These findings support the compound's potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anti-inflammatory Action
In another study focusing on anti-inflammatory effects, the compound was tested in vitro for its ability to reduce cytokine production in macrophage cells stimulated with lipopolysaccharide (LPS). The results showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, highlighting its potential use in inflammatory disorders.
Properties
Molecular Formula |
C9H7NO3S |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
5-methyl-2-thiophen-3-yl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H7NO3S/c1-5-7(9(11)12)10-8(13-5)6-2-3-14-4-6/h2-4H,1H3,(H,11,12) |
InChI Key |
MRGSINMKGWNQES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CSC=C2)C(=O)O |
Origin of Product |
United States |
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